molecular formula C9H11ClN2O2S B6214843 1,3-dicyclopropyl-1H-pyrazole-4-sulfonyl chloride CAS No. 2751620-23-0

1,3-dicyclopropyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B6214843
CAS No.: 2751620-23-0
M. Wt: 246.7
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Description

1,3-dicyclopropyl-1H-pyrazole-4-sulfonyl chloride is a heterocyclic compound featuring a pyrazole ring substituted with cyclopropyl groups and a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dicyclopropyl-1H-pyrazole-4-sulfonyl chloride typically involves the sulfonation of the corresponding pyrazole derivative. One common method is the reaction of 1,3-dicyclopropyl-1H-pyrazole with chlorosulfonic acid (ClSO₃H) under controlled conditions. The reaction is highly exothermic and requires careful temperature control, usually conducted at low temperatures (e.g., -20 to 0°C) in an inert solvent like chloroform .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using large reactors equipped with efficient cooling systems to manage the exothermic nature of the sulfonation reaction. The process involves the gradual addition of chlorosulfonic acid to the pyrazole derivative, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,3-dicyclopropyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1,3-dicyclopropyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of various derivatives, where the sulfonyl chloride group is replaced by other functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dicyclopropyl-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties compared to other pyrazole sulfonyl chlorides.

Properties

CAS No.

2751620-23-0

Molecular Formula

C9H11ClN2O2S

Molecular Weight

246.7

Purity

95

Origin of Product

United States

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